8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid 8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 61486-98-4
VCID: VC7986042
InChI: InChI=1S/C10H11NO4/c12-7-5-8(13)11-4-2-1-3-6(11)9(7)10(14)15/h5,12H,1-4H2,(H,14,15)
SMILES: C1CCN2C(=C(C(=CC2=O)O)C(=O)O)C1
Molecular Formula: C10H11NO4
Molecular Weight: 209.20

8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid

CAS No.: 61486-98-4

Cat. No.: VC7986042

Molecular Formula: C10H11NO4

Molecular Weight: 209.20

* For research use only. Not for human or veterinary use.

8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid - 61486-98-4

Specification

CAS No. 61486-98-4
Molecular Formula C10H11NO4
Molecular Weight 209.20
IUPAC Name 2-hydroxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid
Standard InChI InChI=1S/C10H11NO4/c12-7-5-8(13)11-4-2-1-3-6(11)9(7)10(14)15/h5,12H,1-4H2,(H,14,15)
Standard InChI Key ZYOXDKCECQNIDB-UHFFFAOYSA-N
SMILES C1CCN2C(=C(C(=CC2=O)O)C(=O)O)C1
Canonical SMILES C1CCN2C(=C(C(=CC2=O)O)C(=O)O)C1

Introduction

Chemical Identity and Structural Characteristics

8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is a bicyclic heterocyclic compound belonging to the quinolizine family. Its molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.20 g/mol . The compound features a fused bicyclic system comprising a partially saturated quinolizine core with a carboxylic acid substituent at position 9 and hydroxyl and ketone groups at positions 8 and 6, respectively.

Structural Analysis

  • IUPAC Name: 8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid

  • CAS Registry Number: 61486-98-4

  • Stereochemistry: The compound is achiral due to its planar bicyclic structure and absence of stereogenic centers .

  • Key Functional Groups:

    • Carboxylic acid (-COOH) at position 9

    • Hydroxyl (-OH) at position 8

    • Ketone (=O) at position 6

    • Partially saturated quinolizine ring system .

A simplified structural representation is provided below:

OHONCOOHO\begin{array}{ccc} & \text{O} & \\ & | & \\ \text{HO} & \text{N} & \text{COOH} \\ & | & \\ & \text{O} & \\ \end{array}

Synthesis and Derivatives

Synthetic Routes

The synthesis of 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid typically involves cyclization and oxidation steps. A common precursor is ethyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 164366-29-4), which undergoes hydrolysis to yield the carboxylic acid derivative .

Example Protocol:

  • Cyclopropanation: Reacting diol-protected 4-iodopent-4-ene-1,2-diol with diethyl zinc and diiodomethane to form a cyclopropyl intermediate .

  • Oxidation: Treating the intermediate with aqueous HCl to introduce the ketone group at position 6 .

  • Hydrolysis: Saponification of the ethyl ester using LiOH to generate the carboxylic acid moiety .

Structural Derivatives

Several derivatives have been reported, including:

  • Methyl ester: Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate (CAS 15997-31-6), used as an intermediate in drug synthesis .

  • Ethyl ester: Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 164366-29-4), a precursor for hydrolysis .

  • Propanoic acid analog: 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid (CAS 87896-53-5), with extended side-chain modifications .

Physicochemical Properties

PropertyValueSource
Molecular Weight209.20 g/mol
LogP (Partition Coefficient)1.2 (estimated)
Hydrogen Bond Donors2 (-OH, -COOH)
Hydrogen Bond Acceptors5 (O atoms in -OH, -COOH, =O)
SolubilityPoor in water; soluble in DMSO

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with inflammatory mediators like AP-1 and NF-κB.

  • Derivative Optimization: Develop ester or amide derivatives to enhance bioavailability.

  • Therapeutic Potential: Evaluate efficacy in models of bacterial infection and autoimmune diseases.

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